molecular formula C12H15Cl2N3O2 B2367587 2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide CAS No. 1183621-83-1

2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide

Cat. No.: B2367587
CAS No.: 1183621-83-1
M. Wt: 304.17
InChI Key: INHZAFLDVXNXCH-UHFFFAOYSA-N
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Description

2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms and an acetamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide typically involves the reaction of 3,6-dichloropyridine with an appropriate formamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction temperature and solvent choice can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives

Scientific Research Applications

2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloropyridine: A related compound with similar structural features but lacking the acetamide group.

    3,6-dichloropyridine: Another similar compound with chlorine substitutions at different positions on the pyridine ring.

Uniqueness

2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide is unique due to the presence of both the dichloropyridine and acetamide moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its simpler analogs.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-3,6-dichloro-N-(2-methylpropyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O2/c1-7(2)5-17(6-10(15)18)12(19)11-8(13)3-4-9(14)16-11/h3-4,7H,5-6H2,1-2H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHZAFLDVXNXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)N)C(=O)C1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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